molecular formula C11H9Cl2NO2S2 B4778476 5-chloro-N-(4-chlorobenzyl)thiophene-2-sulfonamide CAS No. 522597-87-1

5-chloro-N-(4-chlorobenzyl)thiophene-2-sulfonamide

Cat. No.: B4778476
CAS No.: 522597-87-1
M. Wt: 322.2 g/mol
InChI Key: LUKOJNFGLBAXJP-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. 5-chloro-N-(4-chlorobenzyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative designed for advanced chemical and pharmaceutical research. This compound features a chlorinated thiophene ring linked to a 4-chlorobenzyl group via a sulfonamide bridge, a structural motif prevalent in the development of bioactive molecules. Researchers can leverage this compound as a key intermediate in exploring structure-activity relationships, particularly in the design of potential therapeutic agents. Research Applications and Potential The sulfonamide functional group is a privileged scaffold in medicinal chemistry, known for its ability to interact with a diverse range of biological targets. This compound serves as a valuable building block in several research contexts: • CNS Drug Discovery: Sulfonamide derivatives are actively investigated for targeting central nervous system (CNS) disorders, including neurodegeneration, affective disorders, schizophrenia, and epilepsy. The structural features of this compound make it a candidate for synthesizing novel molecules for neuroscientific research . • Antiviral and Antimicrobial Research: Analogous 1,3,4-thiadiazole sulfonamide derivatives have demonstrated specific antiviral activities in bioassays, such as inhibiting the tobacco mosaic virus (TMV), highlighting the potential of this chemical class in agricultural and virological studies . • Chemical Synthesis and Optimization: The chlorinated aromatic rings provide reactive sites for further functionalization, such as cross-coupling reactions, allowing researchers to create a diverse library of analogs for high-throughput screening and lead optimization. Handling and Storage This product is intended for use by qualified laboratory personnel. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal protocols. Typical storage recommendations are in a sealed container under dry conditions at 2-8°C.

Properties

IUPAC Name

5-chloro-N-[(4-chlorophenyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2S2/c12-9-3-1-8(2-4-9)7-14-18(15,16)11-6-5-10(13)17-11/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKOJNFGLBAXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366791
Record name ST50490051
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522597-87-1
Record name ST50490051
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-chlorobenzyl)thiophene-2-sulfonamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 4-chlorobenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-chlorobenzyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

5-chloro-N-(4-chlorobenzyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-chlorobenzyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their functions. The chlorine atoms and thiophene ring contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Anticancer Activity

  • Compound 11b: Exhibits potent antiproliferative effects against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines (IC₅₀ = 7.2–9.8 µM). The triazole-phenoxybenzyl group likely enhances DNA intercalation or kinase inhibition .
  • Compound 19c (thiazolo[5,4-b]pyridine derivative): Targets phosphoinositides with IC₅₀ = 0.5–2.0 µM, demonstrating the impact of heterocyclic fused rings on potency .

Enzyme Inhibition

  • Gamma-secretase inhibitor (Compound 3) : Features a trifluoro-hydroxymethylbutyl group, achieving oral activity (EC₅₀ = 3 nM) via stereoselective synthesis. The 4-chlorobenzyl group in the target compound may similarly enhance blood-brain barrier penetration .

Biological Activity

5-chloro-N-(4-chlorobenzyl)thiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview of its efficacy and mechanisms.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological properties. The presence of chlorine and sulfonamide groups enhances its pharmacological profile. The general structure can be represented as follows:

  • Chemical Formula : C₁₃H₉Cl₂N₃O₂S
  • Molecular Weight : 303.19 g/mol

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. The compound has shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 μg/mL
S. aureus40 μg/mL

These findings suggest that the compound could be a candidate for developing new antibiotics, particularly in combating drug-resistant strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cell lines. Notably, it has demonstrated cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and RT-112 (bladder cancer).

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Apoptosis Induction (%)
MDA-MB-23115.622%
RT-11212.330%

The apoptosis induction observed indicates the compound's ability to trigger programmed cell death in cancer cells, a crucial mechanism for anticancer agents.

Research suggests that the biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase (CA), specifically CA IX, which is often overexpressed in tumors.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
  • Cell Cycle Arrest : Studies indicate that the compound may interfere with the cell cycle, preventing cancer cells from proliferating.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated various thiophene derivatives, including our compound of interest, against E. coli and S. aureus. The results indicated that modifications in the thiophene structure significantly impacted antimicrobial potency, with this compound showing promising results due to its unique substituents .

Study on Anticancer Effects

In another investigation focused on breast cancer cells, the compound was tested for its ability to induce apoptosis. The study found that treatment with this compound resulted in a significant increase in annexin V-positive cells, indicating late-stage apoptosis .

Q & A

Q. What are the key steps and optimization strategies for synthesizing 5-chloro-N-(4-chlorobenzyl)thiophene-2-sulfonamide?

The synthesis typically involves:

  • Sulfonamide coupling : Reacting 5-chlorothiophene-2-sulfonyl chloride with 4-chlorobenzylamine under basic conditions (e.g., NaH in DMF) at 0–5°C to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
  • Optimization : Adjusting solvent polarity, temperature, and stoichiometry to improve yield (typically 60–75%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • NMR spectroscopy :
  • ¹H NMR : Confirms aromatic proton environments (δ 7.2–7.4 ppm for chlorobenzyl; δ 6.8–7.0 ppm for thiophene) .
  • ¹³C NMR : Identifies sulfonamide carbonyl (δ ~165 ppm) and chlorine-substituted carbons (δ ~125–135 ppm) .
    • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 375.9824) .
    • HPLC : Assesses purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening data exist for this compound?

  • Antimicrobial activity :
  • Gram-positive bacteria : MIC of 8–16 µg/mL against Staphylococcus aureus .
  • Gram-negative bacteria : Limited activity (MIC >64 µg/mL), attributed to reduced membrane permeability .
    • Enzyme inhibition : IC₅₀ of 12 µM against carbonic anhydrase IX, suggesting potential anticancer applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Key structural modifications and their impacts:

Modification Biological Impact Reference
Chlorine → FluorineImproved lipophilicity (logP from 3.1 → 2.8)
Benzyl → PyridinylEnhanced solubility (25% increase in PBS)
Sulfonamide → AmideReduced toxicity (LD₅₀ from 150 → 300 mg/kg)

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data?

  • Bioavailability enhancement :
  • Lipid nanoemulsions : Increase plasma half-life from 2.1 to 6.8 hours in rodent models .
  • Prodrug design : Esterification of sulfonamide improves oral absorption (AUC increased by 3.5×) .
    • Metabolic stability : Liver microsome assays identify cytochrome P450-mediated degradation (t₁/₂ = 45 min), guiding structural shielding of labile groups .

Q. How does molecular docking elucidate the compound’s mechanism of action?

  • Target identification : Docking into the carbonic anhydrase IX active site (PDB: 3IAI) reveals hydrogen bonding with Thr199 and hydrophobic interactions with Val121 .
  • Binding affinity : MD simulations predict ΔG = -9.2 kcal/mol, correlating with experimental IC₅₀ values .

Q. What methodologies resolve conflicting data in receptor-binding studies?

  • Constitutive receptor activation : Use of S267K-mutated 5-HT₆ receptors to distinguish agonists (e.g., cAMP increase by 200%) from inverse agonists (e.g., cAMP reduction by 39%) .
  • Forskolin-enhanced assays : Amplify cAMP signals to detect partial agonists (e.g., E-6801: 250% over basal) .

Methodological Guidelines

  • Contradiction analysis : Compare results across assay conditions (e.g., with/without serum proteins) to identify false positives .
  • Pharmacokinetic profiling : Use LC-MS/MS to quantify tissue distribution (e.g., brain-to-plasma ratio of 0.15) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-N-(4-chlorobenzyl)thiophene-2-sulfonamide
Reactant of Route 2
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5-chloro-N-(4-chlorobenzyl)thiophene-2-sulfonamide

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